molecular formula C11H12O3 B8609224 6-Hydroxy-7-methoxy-1-tetralone CAS No. 15288-02-5

6-Hydroxy-7-methoxy-1-tetralone

Cat. No. B8609224
M. Wt: 192.21 g/mol
InChI Key: HCURFVXLTVKURV-UHFFFAOYSA-N
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Patent
US06284789B1

Procedure details

A solution of 231 mg of 2,3-dichloro-5,6-dicyanobenzoquinone in 2 mL of dioxane was added dropwise over a period of 3 minutes to a stirred solution of 89 mg of 6-hydroxy-7-methoxytetralin dissolved in 5% aqueous dioxane under an atmosphere of nitrogen. The resulting solution was stirred at 25° C. under nitrogen for 3 hours. Thereafter the reaction mixture was filtered through a sintered glass funnel and the solid residue of 2,3-dichloro-5,6-dicyanodihydrobenzoquinone was washed with 2 mL of dioxane. The residue wash solution was combined with the filtrate. Thereafter the dioxane was evaporated from the combined filtrate at reduced atmospheric pressure. The resulting residue was chromatographed on a column of silica gel eluted with a solution of ethyl acetate and hexane in ratio of 1 to 1 to obtain 68 mg of known 6-hydroxy-7-methoxytetralin-1-one having m.p. 117-119° C. (lit. 117-119° C. Grethe, G. et al J Org. Chem, 1968, 33 504-508.)
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:14])[C:4]([C:12]#N)=[C:5]([C:10]#N)[C:6](=O)[C:7]=1Cl.[OH:15][C:16]1C=C2C(=C[C:25]=1[O:26][CH3:27])CCCC2>O1CCOCC1>[OH:15][C:16]1[CH:10]=[C:5]2[C:4](=[CH:12][C:25]=1[O:26][CH3:27])[C:3](=[O:14])[CH2:2][CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
231 mg
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
89 mg
Type
reactant
Smiles
OC=1C=C2CCCCC2=CC1OC
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 25° C. under nitrogen for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Thereafter the reaction mixture was filtered through a sintered glass funnel
WASH
Type
WASH
Details
the solid residue of 2,3-dichloro-5,6-dicyanodihydrobenzoquinone was washed with 2 mL of dioxane
WASH
Type
WASH
Details
The residue wash solution
CUSTOM
Type
CUSTOM
Details
Thereafter the dioxane was evaporated from the combined filtrate at reduced atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on a column of silica gel
WASH
Type
WASH
Details
eluted with a solution of ethyl acetate and hexane in ratio of 1 to 1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C=C2CCCC(C2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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